molecular formula C23H26N4O2 B2497395 (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone CAS No. 2310123-58-9

(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone

Cat. No. B2497395
CAS RN: 2310123-58-9
M. Wt: 390.487
InChI Key: CTOBMHWRNDWJDK-UHFFFAOYSA-N
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Description

Chemical compounds with complex structures, such as "(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone," are of significant interest in the field of medicinal chemistry and material science. These compounds often exhibit unique physical, chemical, and biological properties that can lead to various applications in drug development, material processing, and the study of chemical reactivity.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from readily available materials through a sequence of transformation reactions, including amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010). The choice of starting materials and reaction conditions are crucial for the successful synthesis of the target compound.

Molecular Structure Analysis

Molecular structure analysis, typically conducted through X-ray diffraction studies, reveals the conformation and geometric arrangement of atoms within a compound. Such analysis has shown that piperidine rings can adopt chair conformations, contributing to the stability of the molecular structure through inter and intramolecular hydrogen bonds and other non-covalent interactions (C. S. Karthik et al., 2021).

Chemical Reactions and Properties

Compounds containing piperidinyl groups participate in a variety of chemical reactions, including substitution reactions that lead to the synthesis of derivatives with potential antimicrobial activity. These reactions are influenced by the functional groups present and their positions within the molecule (L. Mallesha & K. Mohana, 2014).

Physical Properties Analysis

The physical properties, such as thermal stability, of a compound can be studied using techniques like thermogravimetric analysis. Such studies reveal the temperature ranges in which a compound remains stable, information crucial for processing and application development (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of complex organic molecules can be explored through computational studies, including density functional theory (DFT) calculations. These studies help in understanding the electronic structure, reactive sites, and potential reactivity of the compound. The HOMO-LUMO gap and molecular electrostatic potential maps provide insights into the chemical stability and reactivity of the molecule (Letters in Applied NanoBioScience, 2022).

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds with structural similarities to the specified chemical often focuses on their metabolism and disposition in humans. For instance, studies on FK3453 and GSK1322322 have explored their metabolic stability and pharmacokinetic profiles. FK3453 demonstrated satisfactory bioavailability and clearance rates in animals, though its plasma concentrations in humans were extremely low due to extensive metabolism, primarily by aldehyde oxidase (AO) (Akabane et al., 2011). Similarly, GSK1322322's metabolism and disposition were investigated using the Entero-Test for biliary sampling in humans, highlighting the role of glucuronidation and the potential for microbial involvement in the metabolism (Mamaril-Fishman et al., 2014).

Potential Therapeutic Implications

Compounds like minoxidil, which shares a structural component (pyrimidine) with the specified chemical, have therapeutic applications, such as treating androgenetic alopecia. However, allergic sensitization to minoxidil itself, rather than its vehicle substance, underscores the importance of identifying specific allergens for adjusting therapy (Hagemann et al., 2005). This highlights the broader relevance of understanding the pharmacological and immunological properties of such compounds for their safe and effective use.

properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-26-13-19(18-4-2-3-5-21(18)26)23(28)27-10-8-16(9-11-27)14-29-22-12-20(17-6-7-17)24-15-25-22/h2-5,12-13,15-17H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOBMHWRNDWJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{[(6-cyclopropylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indole

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